3-(3-bromophenoxy)-N,N-diethylpropan-1-amine
CAS No.: 1704065-25-7
Cat. No.: VC2954062
Molecular Formula: C13H20BrNO
Molecular Weight: 286.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704065-25-7 |
|---|---|
| Molecular Formula | C13H20BrNO |
| Molecular Weight | 286.21 g/mol |
| IUPAC Name | 3-(3-bromophenoxy)-N,N-diethylpropan-1-amine |
| Standard InChI | InChI=1S/C13H20BrNO/c1-3-15(4-2)9-6-10-16-13-8-5-7-12(14)11-13/h5,7-8,11H,3-4,6,9-10H2,1-2H3 |
| Standard InChI Key | XVZFDZMTLBBICG-UHFFFAOYSA-N |
| SMILES | CCN(CC)CCCOC1=CC(=CC=C1)Br |
| Canonical SMILES | CCN(CC)CCCOC1=CC(=CC=C1)Br |
Introduction
Synthesis and Preparation
The synthesis of 3-(3-bromophenoxy)-N,N-diethylpropan-1-amine would likely involve a multi-step process starting from 3-bromophenol and propan-1-amine derivatives. A common method might include the reaction of 3-bromophenol with a suitable leaving group attached to the propan-1-amine backbone, followed by nucleophilic substitution.
Applications and Research Findings
While specific research findings on 3-(3-bromophenoxy)-N,N-diethylpropan-1-amine are not readily available, compounds with similar structures are often studied for their potential biological activities, such as antimicrobial or antifungal properties. The presence of a bromophenoxy group could confer unique biological or chemical properties, making it a candidate for further investigation in pharmaceutical or chemical research.
Safety and Handling
Handling of 3-(3-bromophenoxy)-N,N-diethylpropan-1-amine should follow standard safety protocols for organic compounds, including the use of protective equipment and working in a well-ventilated area. Specific hazard information may not be available due to the lack of detailed studies on this compound.
Note:
Due to the limited availability of specific information on 3-(3-bromophenoxy)-N,N-diethylpropan-1-amine, this article provides a general overview based on related compounds and chemical principles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume